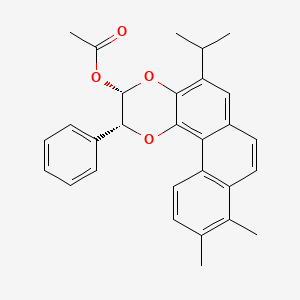
(2R,3S)-PD-1/PD-L1-IN-38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-PD-1/PD-L1-IN-38 is a chiral compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an inhibitor in the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) pathway, which plays a crucial role in the immune system’s ability to fight cancer. By inhibiting this pathway, this compound can potentially enhance the immune response against cancer cells, making it a promising candidate for cancer immunotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-PD-1/PD-L1-IN-38 involves several steps, starting from commercially available starting materials. One common synthetic route includes the cyclization of (2R,3S)-3-t-butyloxycarboryl amino-1-halogen-2-hydroxy-4-phenyl butane under the action of an alkali water solution in a nonpolar solvent . This method is advantageous due to its short synthetic route, simple process, and low production cost. The final product is obtained with a high purity of over 99.5%.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization and chromatographic techniques to ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-PD-1/PD-L1-IN-38 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
(2R,3S)-PD-1/PD-L1-IN-38 has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its role in modulating immune responses.
Medicine: Investigated as a potential cancer immunotherapy agent.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications
Mechanism of Action
The mechanism of action of (2R,3S)-PD-1/PD-L1-IN-38 involves its binding to the PD-1 or PD-L1 proteins, thereby blocking the interaction between these proteins and their ligands. This inhibition prevents the downregulation of the immune response, allowing T-cells to effectively target and destroy cancer cells. The molecular targets include the PD-1 receptor on T-cells and the PD-L1 ligand on cancer cells .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-PD-1/PD-L1-IN-38: Another stereoisomer with similar inhibitory properties.
(2S,3S)-PD-1/PD-L1-IN-38: A diastereomer with different biological activity.
(2S,3R)-PD-1/PD-L1-IN-38: Another diastereomer with distinct chemical properties
Uniqueness
(2R,3S)-PD-1/PD-L1-IN-38 is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its stereoisomers and diastereomers. This compound’s ability to selectively inhibit the PD-1/PD-L1 pathway makes it a valuable candidate for cancer immunotherapy, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C29H28O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
[(2R,3S)-9,10-dimethyl-2-phenyl-5-propan-2-yl-2,3-dihydronaphtho[2,1-h][1,4]benzodioxin-3-yl] acetate |
InChI |
InChI=1S/C29H28O4/c1-16(2)24-15-21-12-14-22-18(4)17(3)11-13-23(22)25(21)28-27(24)33-29(31-19(5)30)26(32-28)20-9-7-6-8-10-20/h6-16,26,29H,1-5H3/t26-,29-/m1/s1 |
InChI Key |
XMHMVSQQAMERJL-GGXMVOPNSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)O[C@H]([C@H](O4)C5=CC=CC=C5)OC(=O)C)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)OC(C(O4)C5=CC=CC=C5)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















